molecular formula C12H12N2O2 B13600978 5-Phenyl-1H-pyrazole-3-propanoic acid

5-Phenyl-1H-pyrazole-3-propanoic acid

Cat. No.: B13600978
M. Wt: 216.24 g/mol
InChI Key: MPRKURNEAPNXBQ-UHFFFAOYSA-N
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Description

3-(3-phenyl-1H-pyrazol-5-yl)propanoic acid is an organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenyl-1H-pyrazol-5-yl)propanoic acid typically involves the cyclization of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method is the condensation of phenylhydrazine with an α,β-unsaturated carbonyl compound, leading to the formation of the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3-phenyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3-phenyl-1H-pyrazol-5-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-phenyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenyl group can enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-(3-phenyl-1H-pyrazol-5-yl)propanoic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16)

InChI Key

MPRKURNEAPNXBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CCC(=O)O

Origin of Product

United States

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